10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
Overview
Description
(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosahexaenoic acid is a dihydroxydocosahexaenoic acid that is (4Z,7Z,11E,13Z,15E,19Z)-docosahexaenoic acid in which the two hydroxy substituents are located at positions 10 and 17 (the 10S,17S-stereoisomer). A natural isomer of protectin D1, one of the specialised proresolving mediators. It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a dihydroxydocosahexaenoic acid, a secondary allylic alcohol and a protectin.
Mechanism of Action
Target of Action
The primary targets of 10S,17S-DiHDoHE are neutrophils and platelets . Neutrophils are a type of white blood cell that play a key role in the body’s immune response, while platelets are involved in blood clotting.
Mode of Action
10S,17S-DiHDoHE interacts with its targets by blocking neutrophil infiltration and inhibiting platelet activation . It impairs thromboxane (TX) synthesis and TX receptor activation, which are crucial for platelet activation .
Biochemical Pathways
10S,17S-DiHDoHE is a metabolite of DHA (Docosahexaenoic Acid), produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It is part of the lipoxygenase pathways , which are involved in the metabolism of fatty acids and inflammation regulation.
Result of Action
The action of 10S,17S-DiHDoHE results in potent protective and anti-inflammatory activities . It blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse . This suggests that it could potentially be used to treat inflammatory conditions.
Biochemical Analysis
Biochemical Properties
10S,17S-DiHDoHE plays a significant role in biochemical reactions. It is produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its anti-inflammatory and protective effects .
Cellular Effects
10S,17S-DiHDoHE has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse .
Molecular Mechanism
The molecular mechanism of action of 10S,17S-DiHDoHE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its potent protective and anti-inflammatory activities .
Dosage Effects in Animal Models
The effects of 10S,17S-DiHDoHE vary with different dosages in animal models. Studies have shown that it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse
Metabolic Pathways
10S,17S-DiHDoHE is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZYJSQHCXHEG-XLBFCUQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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